molecular formula C8H13N3OS B1448812 (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1881291-02-6

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1448812
M. Wt: 199.28 g/mol
InChI Key: YFCTXHISIROECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a tetrahydro-2H-thiopyran ring and a 1,2,3-triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the sulfur atom in the tetrahydro-2H-thiopyran ring and the nitrogen atoms in the 1,2,3-triazole ring . These atoms are capable of participating in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms could impact its polarity and solubility .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential to combat microbial infections. Research indicates that derivatives of tetrahydro-2H-thiopyran-4-yl exhibit strong activity against Candida spp. , which are common yeast pathogens. These compounds have shown minimum inhibitory concentrations (MIC) values ranging from 1.95 to 15.62 mg/ml , indicating their effectiveness in inhibiting the growth of these pathogens .

Anticonvulsant Properties

Some derivatives of this compound have demonstrated significant anticonvulsant activity. In particular, they have been effective in models like the pentylenetetrazole model, which is used to induce seizures in laboratory settings. This suggests potential applications in the development of new treatments for epilepsy and other seizure-related disorders .

Quantum Chemical Calculations

Researchers have performed quantum chemical calculations to understand the interaction and binding energies of this compound’s derivatives with other molecules. This is crucial for designing drugs with optimal binding characteristics to their target sites, thereby increasing the specificity and potency of pharmaceuticals .

Pharmacodynamics Studies

The compound’s derivatives can be used in pharmacodynamics studies to assess their effects on biological systems. For instance, their impact on motor skills can be evaluated using tests like the rotarod test, which is important for determining the safety profile of potential new drugs .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

[1-(thian-4-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCTXHISIROECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.